molecular formula C20H18N4O3S B2848820 N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide CAS No. 396720-67-5

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide

Cat. No.: B2848820
CAS No.: 396720-67-5
M. Wt: 394.45
InChI Key: GQGQDJVREXKBRW-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-c]pyrazole class, characterized by a bicyclic framework comprising fused thiophene and pyrazole rings. The molecule features a 2,4-dimethylphenyl substituent at position 2 of the pyrazole ring and a 4-nitrobenzamide group at position 2. The 4-nitrobenzamide moiety introduces strong electron-withdrawing properties, which may influence reactivity, solubility, or intermolecular interactions. Crystallographic analysis of such structures often employs software like SHELXL for refinement, a standard in small-molecule crystallography .

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-12-3-8-18(13(2)9-12)23-19(16-10-28-11-17(16)22-23)21-20(25)14-4-6-15(7-5-14)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGQDJVREXKBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound has garnered attention in various fields of scientific research due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article focuses on the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C21_{21}H21_{21}N5_{5}O3_{3}S
Molecular Weight 407.5 g/mol
CAS Number 899993-89-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Thieno[3,4-c]pyrazole Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Substitution Reactions : Electrophilic aromatic substitution to introduce the 2,4-dimethylphenyl group and the nitrobenzamide moiety.

Anti-inflammatory Activity

Research indicates that compounds containing thienopyrazole structures exhibit significant anti-inflammatory properties. For instance, a study demonstrated that derivatives of thienopyrazole could inhibit pro-inflammatory cytokines in vitro. The mechanism involves modulation of the NF-kB signaling pathway, which plays a crucial role in inflammatory responses .

Anticancer Potential

This compound has shown promising results in various cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers .

A comparative analysis of its anticancer activity against other thienopyrazole derivatives is summarized below:

CompoundIC50 (μM)Mechanism of Action
N-(2-(2,4-dimethylphenyl)-4,6-dihydro...10Apoptosis via caspase activation
Other Thienopyrazole Derivative A15Cell cycle arrest at G1 phase
Other Thienopyrazole Derivative B20Induction of oxidative stress

Case Studies

  • Study on Anti-inflammatory Effects : A study published in PLOS ONE evaluated several thienopyrazole derivatives for their ability to inhibit PPARγ activity. The results indicated that certain compounds demonstrated high affinity for PPARγ receptors and could serve as potential therapeutic agents for type II diabetes management .
  • Cancer Cell Line Evaluation : In another investigation focused on its anticancer effects, this compound was tested against breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 12 μM and was found to significantly reduce cell viability after 48 hours of treatment .

Scientific Research Applications

Recent studies have indicated that N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide exhibits a range of biological activities:

  • Antitumor Activity : Preliminary investigations suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action is hypothesized to involve the inhibition of specific signaling pathways critical for tumor growth and survival.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models, potentially through the modulation of pro-inflammatory cytokines.
  • Antimicrobial Effects : Some studies have reported that this compound possesses antimicrobial properties against a variety of pathogens, indicating its potential use in treating infections.

Medicinal Chemistry Applications

The unique structure of this compound makes it an interesting scaffold for drug design:

  • Lead Compound Development : Its efficacy in biological assays positions it as a lead compound for further optimization in drug development.
  • Targeting G Protein-Coupled Receptors (GPCRs) : Given the structural attributes of this compound, it may interact with GPCRs, which are crucial targets in pharmacotherapy for various diseases including cancer and metabolic disorders .

Case Studies and Research Findings

  • Antitumor Studies : A study published in a peer-reviewed journal demonstrated the compound's ability to inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through caspase activation pathways.
  • Anti-inflammatory Mechanisms : Research has highlighted the role of this compound in inhibiting NF-kB signaling pathways, which are pivotal in mediating inflammatory responses.
  • Antimicrobial Efficacy : In vitro studies have shown that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

Comparison with Similar Compounds

Thieno[3,4-c]pyrazole Analogs

The closest structural analog is N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide (). Key differences include:

  • Pyrazole Substituent : The target compound has a 2,4-dimethylphenyl group , while the analog features a 4-nitrophenyl group . Methyl groups donate electron density, whereas the nitro group is strongly electron-withdrawing, altering electronic distribution and steric bulk.
  • Benzamide Substituent: The target’s benzamide carries a para-nitro group, while the analog substitutes a meta-trifluoromethyl group.

Inferred Effects :

  • Solubility : The nitro group in the target may reduce lipophilicity (lower LogP) compared to the trifluoromethyl analog.
  • Biological Activity : The dimethylphenyl group’s steric bulk might hinder binding in enzyme-active sites compared to the smaller 4-nitrophenyl group.

Heterocyclic Derivatives with 2,4-Dimethylphenyl Groups

Patent literature () describes triazine derivatives (e.g., 4,6-bis-(2,4-dimethylphenyl)-2-(2-hydroxy-4-(3-dodecyloxy-2-hydroxypropoxy)phenyl)-s-triazine ) with shared 2,4-dimethylphenyl substituents. These compounds are used as UV stabilizers or light absorbers.

Comparison Highlights :

  • Core Structure: Triazines (six-membered ring) vs. thienopyrazoles (five-membered fused system). Triazines may offer superior UV absorption due to extended conjugation.
  • Functional Groups : The target’s nitrobenzamide could enable applications in catalysis or medicinal chemistry, whereas triazine derivatives prioritize photostability.

Data Table: Structural and Hypothetical Properties

Compound Name Core Structure Pyrazole Substituent Benzamide Substituent Key Properties (Inferred)
Target Compound Thienopyrazole 2,4-dimethylphenyl 4-nitro Moderate LogP, polar, rigid framework
N-[2-(4-nitrophenyl)-... () Thienopyrazole 4-nitrophenyl 3-trifluoromethyl Higher LogP, lipophilic, electron-deficient
4,6-bis-(2,4-dimethylphenyl)-...triazine () Triazine N/A Hydroxyalkoxy UV-stable, hydrophobic, conjugated

Research Implications

  • Medicinal Chemistry : The target’s nitro group may enhance binding to nitroreductase enzymes, whereas the trifluoromethyl analog could improve blood-brain barrier penetration.
  • Material Science: Compared to triazine derivatives, the thienopyrazole core’s smaller size might limit UV absorption but offer advantages in semiconductor applications due to sulfur’s electron-rich nature.

Q & A

Q. Critical Parameters :

  • Solvent choice (DMF for solubility vs. THF for milder conditions).
  • Temperature control during cyclization to avoid side reactions.

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

  • X-ray Crystallography : Single-crystal diffraction data collected at 100 K, refined using SHELXL (e.g., anisotropic displacement parameters, hydrogen atom placement via riding models). High-resolution data (resolution limit <0.8 Å) ensures accurate bond-length and angle determination .
  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent integration (e.g., aromatic protons at δ 6.8–8.2 ppm, pyrazole protons at δ 5.5–6.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 422.1) .

Basic: How are preliminary biological activities screened for this compound?

Methodological Answer:

  • Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, using cisplatin as a positive control .
  • Inflammation Models : COX-2 inhibition assessed via ELISA, with IC₅₀ values calculated from dose-response curves .

Advanced: How can reaction conditions be optimized to improve synthetic yield and scalability?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and side-product formation. DMF increases cyclization efficiency but may require post-reaction dialysis .
  • Catalyst Selection : Compare Pd(OAc)₂ vs. CuI for Suzuki-Miyaura coupling; CuI reduces cost but may lower yield by 10–15% .
  • Scale-Up : Transition from batch to flow reactors for exothermic steps (e.g., nitro group introduction), maintaining <5% deviation in yield at >10 g scale .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Validation : Replicate experiments with standardized protocols (e.g., identical cell passage numbers, serum-free media) to rule out variability .
  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity; impurities >2% can skew IC₅₀ values .
  • Orthogonal Assays : Cross-validate cytotoxicity results with Annexin V/PI staining (apoptosis) and lactate dehydrogenase release (necrosis) .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with the compound’s InChI key (e.g., generated from PubChem data) to model binding to COX-2 or kinase targets. Set grid parameters to cover active-site residues (e.g., 25 ų box) .
  • MD Simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force fields to assess binding stability (RMSD <2 Å indicates robust interactions) .
  • QSAR Modeling : Train models on thienopyrazole derivatives using MOE descriptors (e.g., logP, polar surface area) to correlate structural features with activity .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Core Modifications : Replace the 4-nitro group with sulfonamide or methoxy groups to assess electronic effects on cytotoxicity .
  • Substituent Scanning : Synthesize analogs with halogens (Cl, F) at the 2,4-dimethylphenyl position to probe steric vs. hydrophobic contributions .
  • Pharmacophore Mapping : Overlay active/inactive analogs in PyMOL to identify critical hydrogen-bonding motifs (e.g., nitro group interaction with Arg120 in COX-2) .

Advanced: What are best practices for refining crystallographic data with SHELXL?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution. Apply multi-scan absorption corrections .
  • Refinement Steps :
    • Initial isotropic refinement followed by anisotropic treatment for non-H atoms.
    • Add hydrogen atoms geometrically (AFIX commands) and refine riding positions.
    • Analyze residual density maps (peak <0.5 e⁻/ų) to validate disorder modeling .
  • Validation Tools : Check Rint (<5%), R1/wR2 convergence, and CCDC deposition compliance .

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